3-(3-氟-4-甲基苯基)-4-氧代-2-硫代吗啉-3,4-二氢喹唑啉-7-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

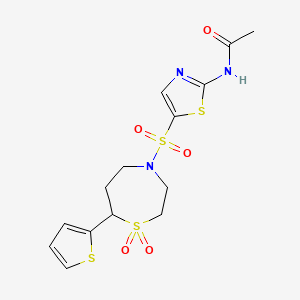

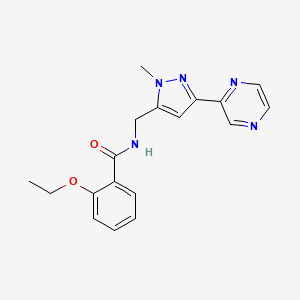

The compound "Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the quinazoline core, a thiomorpholine ring, and various substituents including a fluorine atom and a methyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related quinoline and isoquinoline derivatives has been reported in several studies. For instance, the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was achieved through a convergent route involving the cleavage of functionalized dihydrooxazoles, indicating the versatility of quinoline synthesis methods . Additionally, the synthesis of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids with antibacterial activity suggests that the quinoline core can be functionalized to yield biologically active compounds . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated using various analytical techniques. X-ray structural analysis has been employed to determine the structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which shares the quinoline core with the compound of interest . Such structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. For example, thionyl chloride-induced conversion of quinoline carboxylic acids to thieno[3,4-b]quinoline derivatives demonstrates the reactivity of the quinoline moiety and its transformation into other heterocyclic systems . This suggests that the compound of interest may also participate in similar transformations, potentially leading to new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. The FT-IR, FT-Raman, and DFT calculations of a related compound, 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, provide insights into the vibrational properties and potential reactivity of the compound . The fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives also highlight the potential for such compounds to be used as light-emitting materials . These studies suggest that the compound of interest may exhibit unique spectroscopic and electronic properties.

科学研究应用

抗菌应用

由于喹诺酮和喹唑啉酮衍生物具有有效的抗菌活性,因此多项研究集中于它们的合成。例如,研究已证明可以合成对革兰氏阳性菌和革兰氏阴性菌均具有显着抗菌作用的化合物。这些化合物的构效关系 (SAR) 研究表明,特定的取代可以增强抗菌效力,表明它们在治疗细菌感染方面的潜力 (Kuramoto 等,2003; Cooper 等,1990)。

抗肿瘤和抗癌应用

基于喹唑啉酮的衍生物的开发在抗癌斗争中显示出有希望的结果。例如,合成了一种新的衍生物,并对各种人类癌细胞系表现出有效的细胞毒活性,突出了其作为有效抗癌剂的潜力。人们注意到此类化合物具有抑制酪氨酸激酶(如 VEGFR-2 和 EGFR)的能力,而酪氨酸激酶在癌症增殖和存活中至关重要 (Riadi 等,2021)。另一项研究集中于新型 α-氨基膦酸盐衍生物的一锅合成,展示了对各种癌细胞系的中等至高水平的抗肿瘤活性 (Fang 等,2016)。

分子合成和化学性质

研究还深入研究了喹啉衍生物的合成和转化,探索了它们在生物化学和医学中作为荧光团的用途。这些研究旨在为生物系统创造具有增强灵敏度和选择性的新化合物 (Aleksanyan & Hambardzumyan,2013)。此外,通过特定反应合成对映体纯化合物突出了此类分子结构在创建靶向治疗中的多功能性和潜力 (Arnone 等,1996)。

安全和危害

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, compounds containing a fluoro group can sometimes be hazardous due to the potential release of toxic fluoride ions . Always refer to the appropriate safety data sheets when handling chemicals .

属性

IUPAC Name |

methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-13-3-5-15(12-17(13)22)25-19(26)16-6-4-14(20(27)28-2)11-18(16)23-21(25)24-7-9-29-10-8-24/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYJJUOBDOLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)